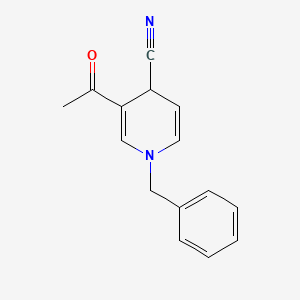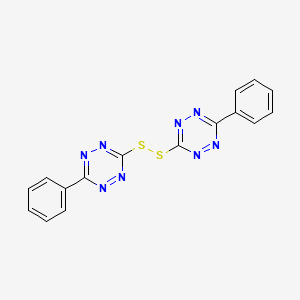
4-Methoxy-N-(1,2,3,4-tetrahydroisoquinolin-5-yl)benzamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methoxy-N-(1,2,3,4-tetrahydroisoquinolin-5-yl)benzamide hydrochloride is a synthetic compound that belongs to the class of benzamide derivatives. It features a tetrahydroisoquinoline moiety, which is a significant structural motif in various natural products and therapeutic agents. This compound has garnered interest due to its potential biological activities and applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-N-(1,2,3,4-tetrahydroisoquinolin-5-yl)benzamide hydrochloride typically involves the following steps:
Formation of Tetrahydroisoquinoline: The tetrahydroisoquinoline core can be synthesized via hydrogenation of isoquinoline.
N-Alkylation: The tetrahydroisoquinoline is then subjected to N-alkylation with appropriate benzyl halides to introduce the benzamide group.
Methoxylation: The methoxy group is introduced through a methoxylation reaction using methanol and a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-N-(1,2,3,4-tetrahydroisoquinolin-5-yl)benzamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitrones using oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines.
Substitution: The benzamide moiety can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, selenium dioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines.
Major Products Formed
Oxidation Products: Nitrones.
Reduction Products: Amines.
Substitution Products: Various substituted benzamides.
Scientific Research Applications
4-Methoxy-N-(1,2,3,4-tetrahydroisoquinolin-5-yl)benzamide hydrochloride has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential neuroprotective and anti-inflammatory properties.
Medicine: Explored for its therapeutic potential in treating neurological disorders.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of 4-Methoxy-N-(1,2,3,4-tetrahydroisoquinolin-5-yl)benzamide hydrochloride involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- (S)-1-(a-naphthylmethyl)-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline (CKD712) .
- 1-naphthylethyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline (THI52) .
Uniqueness
4-Methoxy-N-(1,2,3,4-tetrahydroisoquinolin-5-yl)benzamide hydrochloride is unique due to its specific methoxy and benzamide functional groups, which confer distinct biological activities and chemical reactivity compared to other tetrahydroisoquinoline derivatives .
Properties
CAS No. |
37481-27-9 |
|---|---|
Molecular Formula |
C17H19ClN2O2 |
Molecular Weight |
318.8 g/mol |
IUPAC Name |
4-methoxy-N-(1,2,3,4-tetrahydroisoquinolin-5-yl)benzamide;hydrochloride |
InChI |
InChI=1S/C17H18N2O2.ClH/c1-21-14-7-5-12(6-8-14)17(20)19-16-4-2-3-13-11-18-10-9-15(13)16;/h2-8,18H,9-11H2,1H3,(H,19,20);1H |
InChI Key |
MSBCPNSPCDPQFF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=CC=CC3=C2CCNC3.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


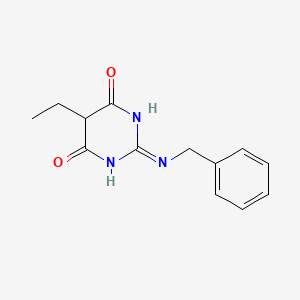

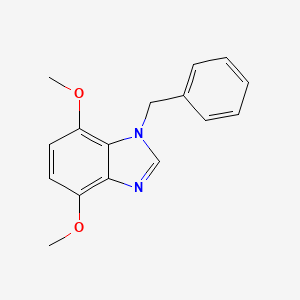
![Bis[(3-ethyl-3-oxetanyl)methyl] phenyl phosphite](/img/structure/B14668553.png)
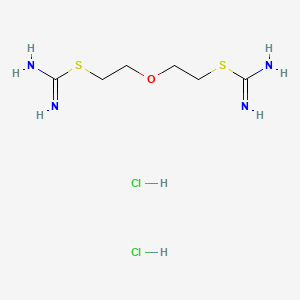
![Diethyl [2-(carbamoyloxy)ethyl]phosphonate](/img/structure/B14668562.png)
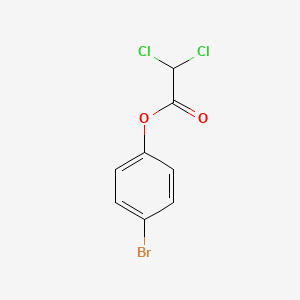

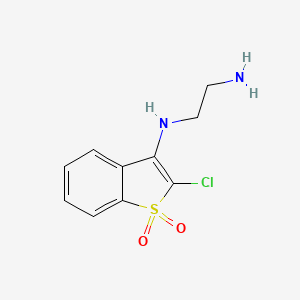
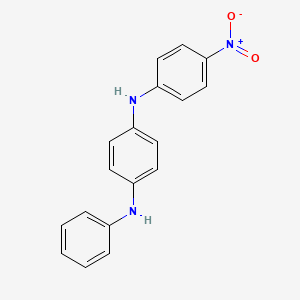
![Cyclohexanone, 3-[(4-nitrophenyl)thio]-](/img/structure/B14668584.png)
